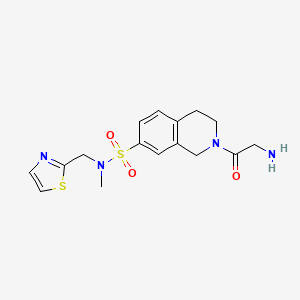

2-glycyl-N-methyl-N-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of tetrahydroisoquinoline sulfonamides, which have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT) and their potential roles in modifying epinephrine biosynthesis. This area of research is significant due to the implications for understanding and potentially treating conditions related to norepinephrine and epinephrine imbalances.

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline-based sulfonamides typically involves strategic functionalization of the tetrahydroisoquinoline scaffold. A common approach includes the Heck-aza-Michael strategy for constructing isoindoline and tetrahydroisoquinoline-containing tricyclic sultam libraries, highlighting the complexity and versatility of synthetic routes for these compounds (Zang et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides, including compounds similar to the one , features a sulfonamide group attached to a tetrahydroisoquinoline ring. This structure is critical for the compound's biological activity, with variations in substituents on the tetrahydroisoquinoline core and the sulfonamide nitrogen influencing potency and selectivity.

Chemical Reactions and Properties

Tetrahydroisoquinoline sulfonamides undergo various chemical reactions, including radical cyclizations and sulfone formations. These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties (Grunewald et al., 2006).

Scientific Research Applications

Sulfonamide Hybrids in Drug Development

Recent research has highlighted sulfonamides as a versatile class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The development of sulfonamide hybrids, by combining sulfonamides with other biologically active scaffolds like coumarin, indole, quinoline, and thiazole, has been a significant area of interest. These hybrids have shown a considerable range of biological activities, making them promising candidates for drug development (Ghomashi et al., 2022).

Novel Sulfonamide Libraries

The synthesis of unique isoindoline- and tetrahydroisoquinoline (THIQ)-containing tricyclic sultam libraries using a Heck-aza-Michael strategy has been reported. This synthesis strategy offers a platform for generating diverse sulfonamide derivatives, which can be screened for various biological activities, contributing to the expansion of potential therapeutic agents (Zang et al., 2012).

Biochemical Inhibition Studies

Sulfonamide derivatives have been explored for their inhibitory activities against phenylethanolamine N-methyltransferase (PNMT), showcasing their potential in modulating epinephrine biosynthesis. This biochemical pathway is crucial in various physiological processes, indicating sulfonamides' potential therapeutic roles in disorders related to catecholamine biosynthesis (Blank et al., 1980).

Advanced Synthesis Techniques

Techniques such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate have been utilized for synthesizing tetrahydroisoquinoline derivatives. These methods underline the advancements in synthesizing complex sulfonamide structures, which are crucial for developing novel therapeutic agents (Bunce et al., 2012).

properties

IUPAC Name |

2-(2-aminoacetyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-19(11-15-18-5-7-24-15)25(22,23)14-3-2-12-4-6-20(16(21)9-17)10-13(12)8-14/h2-3,5,7-8H,4,6,9-11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKJKCYYYHHJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CS1)S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)CN)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-glycyl-N-methyl-N-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)